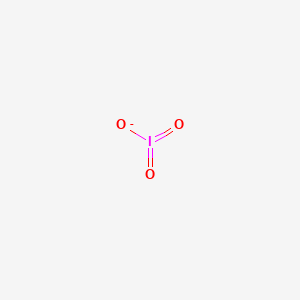
Iodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodate is an iodine oxoanion and a monovalent inorganic anion. It is a conjugate base of an iodic acid.
Applications De Recherche Scientifique
Salt Fortification
One of the most significant applications of potassium iodate is in iodized salt production. It serves as a reliable source of iodine, essential for preventing iodine deficiency disorders (IDDs). The addition of potassium this compound to table salt ensures that populations at risk of iodine deficiency receive adequate amounts of this critical nutrient. This application is particularly vital in regions where natural iodine sources are scarce.
Dough Conditioning
Potassium this compound is also utilized as a dough conditioner in baking. It strengthens gluten structure, enhancing the texture and quality of baked goods. This property makes it a valuable ingredient in the food industry, contributing to improved product consistency and consumer satisfaction .
Biofortification
Recent studies have highlighted the role of potassium this compound in biofortification . Research indicates that applying potassium this compound to soil can increase the iodine content in crops such as tomatoes, thereby improving their nutritional value. This approach addresses dietary iodine deficiencies while enhancing agricultural sustainability .
Soil Fortification
This compound's application extends to agriculture through soil fortification. Potassium this compound can be used to enrich soil iodine levels, which is crucial for growing iodine-rich crops. This practice not only benefits plant health but also supports human nutrition by ensuring that crops provide sufficient iodine .
Immobilization Studies
Research has explored using layered double hydroxides (LDH) to immobilize this compound in soil, preventing its leaching and enhancing its availability to plants. Studies show that certain LDH materials can effectively capture this compound ions from aqueous environments, thereby improving soil quality and crop yield .
Antiseptic Properties
Sodium this compound has been investigated for its potential use in pharmaceutical formulations due to its antiseptic and germicidal properties. It can be incorporated into topical antiseptics and oral hygiene products to help prevent infections .
Research Models
Sodium this compound is also employed in research as a model for studying age-related macular degeneration (AMD). Animal studies indicate that sodium this compound can induce retinal damage similar to AMD, providing insights into disease mechanisms and potential therapeutic interventions .
Water Treatment
Potassium this compound finds application in water treatment processes. It acts as a disinfectant, effectively eliminating harmful microorganisms from drinking water sources. This application is crucial for ensuring safe drinking water in various settings .
Textile Industry
In the textile industry, potassium this compound is used in the oxidation of sulfur dyes, facilitating dye fixation on fabrics. This process enhances color retention and durability, making it an essential component in textile manufacturing .
Summary Table of this compound Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Nutrition | Salt Fortification | Prevents iodine deficiency disorders through iodized salt production. |
| Dough Conditioning | Enhances gluten strength for better baked goods quality. | |
| Biofortification | Increases iodine content in crops like tomatoes through soil application. | |
| Agriculture | Soil Fortification | Enriches soil with iodine for healthier crops. |
| Immobilization Studies | Uses LDH materials to retain this compound in soil for improved crop yield. | |
| Pharmaceuticals | Antiseptic Properties | Incorporated into antiseptics and oral hygiene products. |
| Research Models | Used to study mechanisms of age-related macular degeneration (AMD). | |
| Industrial | Water Treatment | Disinfects drinking water by eliminating harmful microorganisms. |
| Textile Industry | Facilitates dye fixation on fabrics for better color retention. |
Propriétés
Numéro CAS |
15454-31-6 |
|---|---|
Formule moléculaire |
IO3(−) IO3- |
Poids moléculaire |
174.903 g/mol |
Nom IUPAC |
iodate |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4)/p-1 |
Clé InChI |
ICIWUVCWSCSTAQ-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)=O |
SMILES canonique |
[O-]I(=O)=O |
Key on ui other cas no. |
15454-31-6 |
Synonymes |
Iodate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















